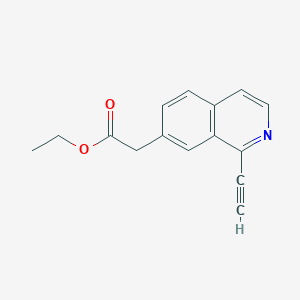

Ethyl 2-(1-ethynylisoquinolin-7-yl)acetate

CAS No.: 2044704-97-2

Cat. No.: VC15942968

Molecular Formula: C15H13NO2

Molecular Weight: 239.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2044704-97-2 |

|---|---|

| Molecular Formula | C15H13NO2 |

| Molecular Weight | 239.27 g/mol |

| IUPAC Name | ethyl 2-(1-ethynylisoquinolin-7-yl)acetate |

| Standard InChI | InChI=1S/C15H13NO2/c1-3-14-13-9-11(10-15(17)18-4-2)5-6-12(13)7-8-16-14/h1,5-9H,4,10H2,2H3 |

| Standard InChI Key | RKIHJDNCJUGSII-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC1=CC2=C(C=C1)C=CN=C2C#C |

Introduction

Ethyl 2-(1-ethynylisoquinolin-7-yl)acetate is a complex organic compound with the CAS number 19621-24-0. It belongs to the broader class of isoquinoline derivatives, which are known for their diverse biological activities and applications in pharmaceutical chemistry. This compound is particularly interesting due to its unique structural features, including an ethynyl group attached to the isoquinoline ring and an ethyl acetate moiety.

Synthesis and Preparation

The synthesis of Ethyl 2-(1-ethynylisoquinolin-7-yl)acetate typically involves multi-step organic reactions. These may include the formation of the isoquinoline core, introduction of the ethynyl group, and attachment of the ethyl acetate moiety. Common methods for synthesizing isoquinoline derivatives involve the Pictet-Spengler reaction or the Bischler-Napieralski reaction, followed by appropriate functional group transformations.

Biological Activity and Applications

Isoquinoline derivatives are known for their diverse biological activities, including potential anticancer, antibacterial, and neuroprotective effects. The specific biological activity of Ethyl 2-(1-ethynylisoquinolin-7-yl)acetate would depend on its interaction with biological targets, which could be influenced by its unique structural features.

| Potential Biological Activity | Description |

|---|---|

| Anticancer Activity | Potential inhibition of cancer cell growth |

| Antibacterial Activity | Possible inhibition of bacterial growth |

| Neuroprotective Effects | Potential protection against neurodegenerative diseases |

Further research is needed to fully explore these potential applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume